molecular formula C10H18N2O2 B6262616 3-(4-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one CAS No. 1340510-64-6

3-(4-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one

Cat. No.: B6262616
CAS No.: 1340510-64-6
M. Wt: 198.3
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Description

3-(4-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one is a synthetic organic compound that features a piperidine ring and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one typically involves the reaction of a piperidine derivative with a pyrrolidinone derivative under controlled conditions. One common method involves the use of palladium-catalyzed hydrogenation reactions to form the piperidine ring, followed by cyclization to form the pyrrolidinone ring . The reaction conditions often include the use of solvents such as toluene and acetonitrile, with reagents like potassium carbonate and lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

3-(4-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors in the body, potentially modulating their activity. The compound may also inhibit or activate certain enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one is unique due to its specific combination of the piperidine and pyrrolidinone rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that are not as easily achievable with other similar compounds .

Properties

CAS No.

1340510-64-6

Molecular Formula

C10H18N2O2

Molecular Weight

198.3

Purity

95

Origin of Product

United States

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